Docusate sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

FREELY SOL IN GLYCERIN

Water Solubility = 71000 mg/L @ 25 °C

Synonyms

Canonical SMILES

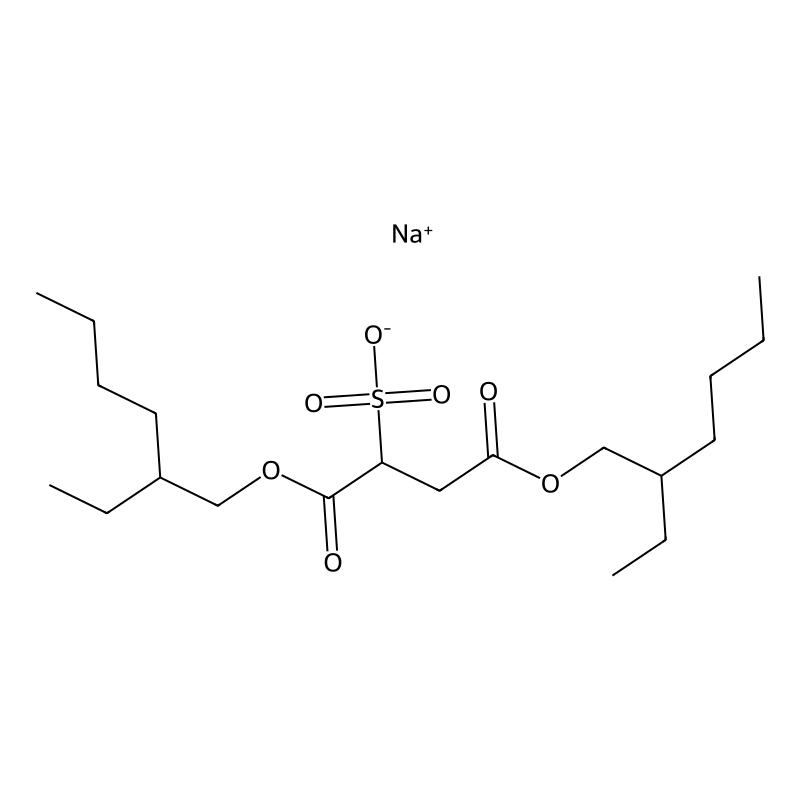

Docusate sodium is the sodium salt of the anion bis(2-ethylhexyl) sulfosuccinate, also known as dioctyl sulfosuccinate. It is primarily used as a laxative and stool softener, functioning by decreasing the surface tension of stool, which allows water and fats to mix with it, making it easier to pass. The compound is recognized for its effectiveness in treating constipation, although some studies suggest it may not be significantly more effective than a placebo . Docusate sodium appears as a white, wax-like solid and has a melting point between 165 °C and 170 °C .

Docusate sodium acts as a stool softener by reducing surface tension at the water-fat interface within the stool. This allows for better incorporation of water into the stool, resulting in a softer and bulkier mass that is easier to pass []. It does not stimulate intestinal contractions like stimulant laxatives.

Mechanism of Action:

Docusate sodium, also known as dioctyl sulfosuccinate sodium, is a medication commonly used as a stool softener. While the exact mechanism of action remains under investigation, it is believed to work by reducing the surface tension between the water and fat components of stool. This allows water to better penetrate the stool, making it softer and easier to pass [].

Efficacy for Constipation:

Despite its widespread use, the effectiveness of docusate sodium for treating constipation remains controversial. Several studies have shown conflicting results, with some finding no significant difference between docusate and placebo in alleviating constipation symptoms []. Additionally, a recent review concluded that docusate may even worsen constipation in some individuals.

Alternative Therapies:

Given the inconclusive evidence supporting docusate's efficacy, researchers are exploring alternative approaches for managing constipation. Some studies suggest that fiber supplements like psyllium may be more effective than docusate in softening stool and improving bowel movements.

Economic Considerations:

The economic implications of docusate use are also being scrutinized. Studies have shown that a significant amount of resources are allocated to docusate prescriptions, despite the questionable benefits. This raises concerns about the cost-effectiveness of this medication compared to potential alternatives [].

Docusate sodium undergoes hydrolysis to yield 2-ethylhexanol and sulfosuccinic acid. The reaction can be represented as follows:

This hydrolysis is facilitated under basic conditions, while the compound remains stable in acidic environments. Docusate sodium does not exhibit hazardous reactions under normal conditions, but it can interact with oxidizing agents .

The synthesis of docusate sodium can be achieved through the reaction of dioctyl maleate with sodium bisulfite. The bisulfite anion adds to the double bond present in dioctyl maleate, leading to the formation of docusate sodium:

This method highlights a straightforward approach to producing this compound through esterification processes involving appropriate reactants .

Docusate sodium is widely utilized in various applications:

- Medical Use: Primarily prescribed as a laxative for constipation relief.

- Food Industry: Serves as an emulsifier and dispersant.

- Cosmetics: Used in formulations for its surfactant properties.

- Pharmaceuticals: Acts as a wetting agent in drug formulations .

Docusate sodium has been shown to interact with other medications by potentially increasing their absorption. For instance, it may enhance the resorption of dantron (1,8-dihydroxyanthraquinone), indicating a possible synergistic effect when used in combination therapies . Additionally, its surfactant properties allow it to modify the bioavailability of certain drugs by altering their solubility in gastrointestinal fluids.

Several compounds share structural or functional similarities with docusate sodium. Here are some notable examples:

| Compound Name | Chemical Formula | Primary Use | Unique Feature |

|---|---|---|---|

| Dioctyl sulfosuccinate | C20H38O7S | Laxative | Primary active component of docusate sodium |

| Polysorbate 80 | C58H114O26 | Emulsifier | Used extensively in food and pharmaceuticals |

| Sorbitan monostearate | C18H36O6 | Emulsifier | Derived from sorbitol; commonly used in cosmetics |

| Sodium lauryl sulfate | C12H25NaO4S | Surfactant | Stronger detergent properties; used in personal care products |

Docusate sodium's uniqueness lies in its specific application as a stool softener and laxative, alongside its relatively low systemic absorption compared to other surfactants that may have broader applications but different pharmacological effects .

Purity

Quantity

Physical Description

Water or Solvent Wet Solid, Liquid; Liquid; Liquid, Other Solid

Commercially available in rolls of very thin wax-like solid; as solution (50-75%) in various solvents; [Merck Index] White waxy solid; [MSDSonline]

Color/Form

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Odor

Decomposition

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 20 of 6176 companies. For more detailed information, please visit ECHA C&L website;

Of the 29 notification(s) provided by 6156 of 6176 companies with hazard statement code(s):;

H302 (23.12%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (98.73%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (70.74%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (30.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Oral bulk-forming, lubricant, and stool softener laxatives are indicated prophylactically in patients who should not strain during defecation, such as those with an episiotomy wound, painful thrombosed hemorrhoids, fissures or perianal abbesses, body wall and diaphragmatic hernias, anorectal stenosis, or postmyocardial infarction. /Laxatives; Included in US product labeling/

Oral laxatives are indicated for the short-term relief of constipation. Oral bulk-forming laxatives, stimulant laxatives, and carbon dioxide-releasing suppositories are indicated to facilitate defecation in geriatric patients with diminished colonic motor response. Oral bulk-forming laxatives and stool softener laxatives are preferred to treat constipation that may occur during pregnancy and postpartum to help re-establish normal bowel function or to avoid straining if hemorrhoids are present. In severe cases of constipation, such as with fecal impaction, mineral oil and stool softener laxatives administered orally or rectally are indicated to soften the impacted feces. To help complete the evacuation of the impacted colon, a rectal stimulant or saline laxative may follow. /Laxatives; Included in US product labeling/

Pharmacology

MeSH Pharmacological Classification

ATC Code

A06 - Drugs for constipation

A06A - Drugs for constipation

A06AA - Softeners, emollients

A06AA02 - Docusate sodium

Mechanism of Action

Reduce surface film tension of interfacing liquid contents of the bowel, promoting permeation of additional liquid into the stool to form a softer mass. /Laxatives/

Pictograms

Corrosive;Irritant

Other CAS

Absorption Distribution and Excretion

SINCE THE DRUG IS ABSORBED FROM GI TRACT & IS EXCRETED IN SIGNIFICANT CONCN IN BILE...

Wikipedia

Drug Warnings

Side/Adverse Effects: Those indicating need for medical attention: Incidence rare: Allergies, undetermined (skin rash). /Laxatives/

Side/Adverse Effects: Those indicating need for medical attention only if they continue or are bothersome: Incidence less frequent: Stomach and/or intestinal cramping; throat irritation - with liquid forms. /Laxatives/

Because concurrent use of the docusate salts may increase the absorption of mineral oil, their concomitant administration is not recommended. /Docusate salts/

For more Drug Warnings (Complete) data for BIS(2-ETHYLHEXYL) SODIUM SULFOSUCCINATE (7 total), please visit the HSDB record page.

Use Classification

Food Additives -> EMULSIFIER; HUMECTANT; -> JECFA Functional Classes

Plastics -> Polymer Type -> N.a.

Plastics -> Pigments agents

Cosmetics -> Surfactant; Emulsifying

Methods of Manufacturing

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing

Textiles, apparel, and leather manufacturing

Plastics Material and Resin Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

All Other Chemical Product and Preparation Manufacturing

Pharmaceutical and Medicine Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Synthetic Dye and Pigment Manufacturing

Mining (except Oil and Gas) and support activities

Wood Product Manufacturing

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Paint and Coating Manufacturing

Adhesive Manufacturing

All other Petroleum and Coal Products Manufacturing

All Other Basic Organic Chemical Manufacturing

Plastics Product Manufacturing

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Printing and Related Support Activities

Butanedioic acid, 2-sulfo-, 1,4-bis(2-ethylhexyl) ester, sodium salt (1:1): ACTIVE

TO MAKE AQ GEL-LIKE SUSPENSION, SOAK SOLID IN SOME WATER OVERNIGHT BEFORE MAKING FINAL DILUTION.

USE IN FOOD PRODUCTS RESTRICTED.

Analytic Laboratory Methods

Storage Conditions

Interactions

DRAMATIC INCR IN DISSOLUTION RATE WAS OBSERVED AT ALL SURFACTANT CONCN.

Stool softeners (ie, docusate salts) ... may enhance the absorption of many orally administered drugs. Docusate sodium increases the extent of mineral oil absorption and the rate of phenolphthalein absorption.